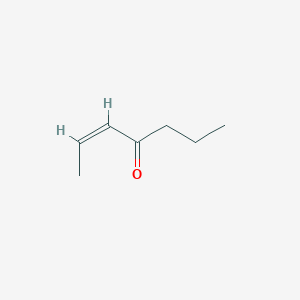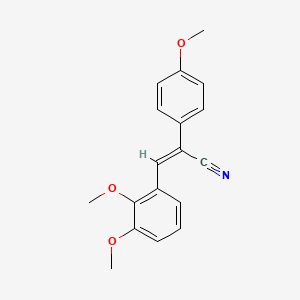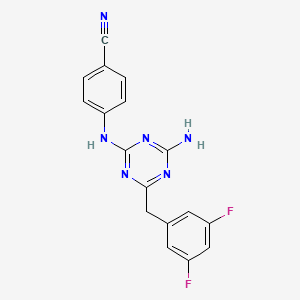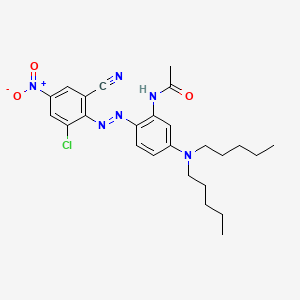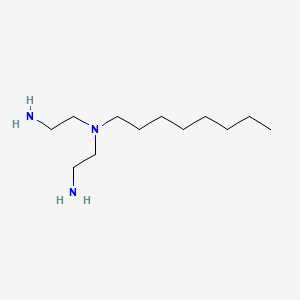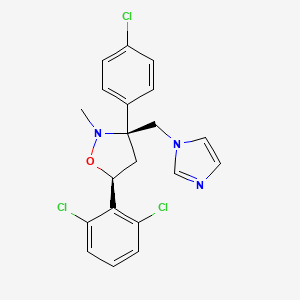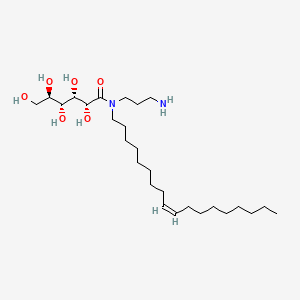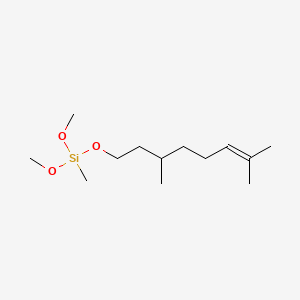
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane is a chemical compound with the molecular formula C13H28O3Si and a molecular weight of 260.44 g/mol. It is characterized by the presence of a silane group bonded to a dimethoxymethyl group and a 3,7-dimethyl-6-octenyl group. This compound is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of ((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with dimethoxymethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
In industrial production, the process is scaled up, and continuous flow reactors may be used to enhance the efficiency and consistency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of high-purity this compound.
Análisis De Reacciones Químicas
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into silanes with different substituents. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while substitution with alkyl halides can produce alkyl-substituted silanes.
Aplicaciones Científicas De Investigación
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and coatings.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of ((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane involves its ability to form stable bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science.
At the molecular level, the compound can interact with biological molecules through hydrogen bonding and van der Waals interactions. These interactions are crucial for its applications in biocompatible materials and drug delivery systems.
Comparación Con Compuestos Similares
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane can be compared with other similar compounds, such as:
((3,7-Dimethyl-6-octenyl)oxy)trimethylsilane: This compound has a similar structure but with three methyl groups instead of two methoxy groups. It exhibits different reactivity and applications due to the absence of methoxy groups.
((3,7-Dimethyl-6-octenyl)oxy)triethoxysilane: This compound has three ethoxy groups instead of two methoxy groups.
The uniqueness of this compound lies in its combination of a dimethoxymethylsilane group with a 3,7-dimethyl-6-octenyl group, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Propiedades
Número CAS |
83918-64-3 |
|---|---|
Fórmula molecular |
C13H28O3Si |
Peso molecular |
260.44 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-enoxy-dimethoxy-methylsilane |
InChI |
InChI=1S/C13H28O3Si/c1-12(2)8-7-9-13(3)10-11-16-17(6,14-4)15-5/h8,13H,7,9-11H2,1-6H3 |
Clave InChI |
VIUNTHAYBFBLFV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCO[Si](C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


